(E)-4-(4-Hydroxystyryl)pyridine
Description
Contextualization within the Styrylpyridine Compound Class
Styrylpyridines are a class of organic molecules characterized by a pyridine (B92270) ring attached to a phenyl group via a carbon-carbon double bond. The position of the nitrogen atom in the pyridine ring and the substituents on both aromatic rings give rise to a vast array of derivatives with diverse chemical and physical properties. These compounds are recognized for their photochromic, photoresponsive, and liquid crystalline behaviors, which are often tunable by modifying their molecular structure. The presence of the nitrogen atom in the pyridine ring allows for protonation and the formation of hydrogen bonds, influencing their self-assembly and supramolecular chemistry.
Historical Perspective of Styrylpyridine Derivatives in Academic Research
The study of styrylpyridine derivatives has a rich history in academic research, initially driven by interest in their synthesis and spectroscopic properties. Early investigations focused on understanding the electronic effects of substituents on their absorption and emission spectra. Over time, the focus has expanded to encompass their application in various fields. For instance, their ability to undergo reversible E/Z (trans/cis) photoisomerization has been explored for applications in optical data storage and molecular switches. Furthermore, their capacity to act as ligands for metal complexes has led to the development of new catalysts and functional materials. The synthesis of substituted pyridines, including hydroxypyridines, has been a subject of intensive investigation due to their utility as components of active substances in medicinal drugs and plant protection agents. google.com
Rationale for Focused Investigation of (E)-4-(4-Hydroxystyryl)pyridine
The specific isomer, this compound, has emerged as a particularly interesting subject for several key reasons. The presence of a hydroxyl group on the phenyl ring and a nitrogen atom in the para-position of the pyridine ring creates a molecule with both hydrogen bond donor and acceptor capabilities. This dual functionality is a critical driver for its use in the construction of well-defined supramolecular architectures, such as hydrogen-bonded organic frameworks.
The interplay between the hydrogen-bonding motifs and the photoresponsive nature of the styrylpyridine core allows for the design of "smart" materials whose properties can be controlled by external stimuli like light and heat. Researchers are particularly interested in how the hydrogen bonds influence the photochemical behavior of the molecule and, conversely, how photoisomerization affects the integrity and properties of the resulting supramolecular structures. This has led to detailed research into its crystal engineering, where the predictable nature of its hydrogen bonding is used to create novel solid-state materials with tailored topologies and functions. A 2019 study, for example, reported on the use of this compound in a supramolecular solid-state synthesis to create a purely organic mok net sustained by hydrogen bonds. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-pyridin-4-ylethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-5-3-11(4-6-13)1-2-12-7-9-14-10-8-12/h1-10,15H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSWYXAQUBELKN-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to E 4 4 Hydroxystyryl Pyridine and Its Derivatives
Established Synthetic Routes to the Core (E)-4-(4-Hydroxystyryl)pyridine Scaffold
The construction of the core this compound structure relies on the formation of the central carbon-carbon double bond, typically in a stereoselective manner to favor the E-isomer.
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions are fundamental in alkene synthesis and provide a direct method for creating the styryl linkage.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a phosphonium (B103445) salt treated with a strong base). organic-chemistry.orgmnstate.edu For the synthesis of this compound, this can be approached in two ways:
Reacting 4-hydroxybenzaldehyde (B117250) with benzyltriphenylphosphonium (B107652) chloride derived from 4-picolyl chloride.
Reacting 4-pyridinecarboxaldehyde (B46228) with a triphenylphosphonium ylide derived from 4-hydroxybenzyl bromide.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs phosphonate-stabilized carbanions. wikipedia.org These carbanions are more nucleophilic and less basic than the corresponding phosphonium ylides, and the reaction typically offers excellent (E)-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org The HWE reaction begins with the deprotonation of a phosphonate (B1237965) ester to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. wikipedia.org The resulting dialkylphosphate byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. mnstate.eduorganic-chemistry.org This method is a reliable tool for the stereocontrolled synthesis of complex olefins. conicet.gov.arresearchgate.net
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Olefin Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Selectivity | Variable; (Z)-alkenes from non-stabilized ylides, (E)-alkenes from stabilized ylides. organic-chemistry.org | Predominantly (E)-alkenes. wikipedia.orgorganic-chemistry.org |
| Reactivity | Ylides are highly reactive. | Carbanions are more nucleophilic and less basic. wikipedia.org |
| Byproduct | Triphenylphosphine oxide (often difficult to remove). mnstate.edu | Water-soluble dialkylphosphate salts (easily removed). organic-chemistry.org |
| Substrates | Aldehydes and ketones. organic-chemistry.org | Aldehydes and ketones. wikipedia.org |
Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the vinyl linkage in styrylpyridines.
The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org To synthesize the target compound, this reaction could pair 4-vinylpyridine (B31050) with an aryl halide like 4-iodophenol, or conversely, a 4-halopyridine with 4-hydroxystyrene. A ligand-free palladium-catalyzed oxidative Heck reaction between 4-vinylpyridine and arylboronic acids has been developed, yielding (E)-4-styrylpyridines with high selectivity. researchgate.net
The Suzuki-Miyaura reaction is another palladium-catalyzed process that couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. mdpi.comnih.gov This reaction is noted for its mild conditions and tolerance of a wide variety of functional groups. mdpi.com For the synthesis of this compound, a potential pathway involves the coupling of a pyridineboronic acid derivative with a halogenated phenol (B47542) or a phenolic boronic acid with a halopyridine. semanticscholar.orgresearchgate.net
Table 2: Cross-Coupling Strategies for this compound Synthesis
| Reaction | Reactant 1 | Reactant 2 | Catalyst System (Typical) |
|---|---|---|---|
| Heck Reaction | 4-Vinylpyridine | 4-Iodophenol | Palladium(II) acetate (B1210297), a phosphine (B1218219) ligand, and a base (e.g., triethylamine). wikipedia.org |
| Heck Reaction | 4-Bromopyridine | 4-Hydroxystyrene | Palladium(II) acetate, a phosphine ligand, and a base. wikipedia.org |
| Suzuki-Miyaura | 4-Pyridineboronic acid | 4-Bromophenol | Tetrakis(triphenylphosphine)palladium(0) and a base (e.g., sodium carbonate). nih.gov |
| Suzuki-Miyaura | 4-((E)-2-bromovinyl)pyridine | 4-Hydroxyphenylboronic acid | Palladium catalyst and a base. mdpi.com |
Condensation Reactions
Condensation reactions provide a classical approach to forming the styryl double bond. A common method is a Knoevenagel-type condensation, which involves the reaction of an aldehyde with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638). researchgate.net For instance, the synthesis of a derivative, (E)-4-(4-hydroxy-styryl)-1-methylpyridinium iodide, is achieved through the condensation of 4-hydroxybenzaldehyde and 1,4-dimethyl pyridinium (B92312) iodide in the presence of piperidine, followed by refluxing in methanol. irjet.net The reaction proceeds via the deprotonation of the methyl group on the picolinium salt, which then acts as a nucleophile, attacking the aldehyde carbonyl group, followed by dehydration to form the alkene.
Development of Novel Synthetic Protocols
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing this compound and its derivatives.
Catalyst-Mediated Synthesis
Advances in catalysis are paving the way for new synthetic routes. Beyond the established cross-coupling methods, novel catalytic systems are being explored.
Enzyme Catalysis : A notable development is the use of transaminase enzymes, which are well-established biocatalysts, to perform reactions beyond their typical scope. rsc.orgresearchgate.net In one study, a wild-type transaminase from Chromobacterium violaceum (CvTAm) was found to exhibit promiscuous aldolase (B8822740) reactivity. rsc.org This enzyme catalyzed the condensation between 4-hydroxy-phenylacetaldehyde and a pyridoxal (B1214274) phosphate-derived species to form a hydroxystyryl pyridine (B92270) product. rsc.orgresearchgate.net This biocatalytic approach offers high selectivity under mild, aqueous conditions, representing a significant step towards sustainable synthesis. One-pot, multi-step enzyme cascades have been developed to produce a range of hydroxylated styryl pyridines from readily available amino acids in moderate yields (29-39%). rsc.org
Transition Metal Catalysis : Research into transition-metal catalysis continues to yield new methods for C-H functionalization, providing direct routes to complex molecules. beilstein-journals.org Palladium-catalyzed systems, for instance, have been refined for greater efficiency. Ligand-free palladium catalysis for the oxidative Heck reaction simplifies the reaction setup and purification. researchgate.net Intramolecular Heck reactions catalyzed by palladium acetate have also been used to efficiently synthesize fused pyridine ring systems. rsc.org Ruthenium-based catalysts have also shown high efficiency in transfer hydrogenation reactions, which are relevant to the synthesis of related pyridine structures. mdpi.com
Green Chemistry Approaches in Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. These approaches are increasingly being applied to the synthesis of styrylpyridines.
Microwave-Assisted Synthesis : The use of microwave irradiation is a recognized green chemistry tool that can dramatically reduce reaction times, increase yields, and sometimes improve product purity compared to conventional heating. nih.gov This technique has been successfully applied to one-pot, multi-component reactions for synthesizing various pyridine derivatives. nih.govmdpi.com
Alternative Reaction Media : Moving away from volatile organic solvents is a key goal of green chemistry. Heck reactions have been successfully performed in alternative media such as ionic liquids or even water, which can facilitate catalyst recycling and reduce waste. wikipedia.orgnih.gov
Biocatalysis : As mentioned previously, the use of enzymes like transaminases operates in aqueous buffers at mild temperatures, embodying the principles of green chemistry. rsc.orgresearchgate.net This approach avoids harsh reagents and organic solvents, generating less hazardous waste.
Table 3: Overview of Green Synthetic Approaches
| Approach | Description | Advantages | Example Application |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. nih.gov | Faster reaction times, higher yields, enhanced purity. | One-pot synthesis of functionalized pyridines. nih.govmdpi.com |
| Enzyme Catalysis | Employs enzymes (e.g., transaminases) as catalysts. rsc.org | High selectivity, mild aqueous conditions, biodegradable catalyst. | Cascade synthesis of hydroxylated styryl pyridines. rsc.orgresearchgate.net |
| Reactions in Green Solvents | Utilizes environmentally benign solvents like water or ionic liquids. wikipedia.org | Reduced use of volatile organic compounds, potential for catalyst recycling. | Heck reaction in ionic liquids or water. wikipedia.orgnih.gov |
Flow Chemistry Applications in Synthesis
The synthesis of this compound and its derivatives can be adapted to continuous flow chemistry, a technique offering significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. While direct flow synthesis protocols for this specific molecule are not extensively documented, established C-C bond-forming reactions like the Knoevenagel condensation and Horner-Wadsworth-Emmons (HWE) reaction, which are primary methods for its synthesis, are well-suited for flow reactor adaptation. wp.csiro.aunumberanalytics.com
The Knoevenagel condensation, which involves the reaction of an aldehyde (4-hydroxybenzaldehyde) with a compound containing an active methylene group (like 4-picoline or a derivative), can be performed in a flow system. chemrj.orgresearchgate.net This typically involves pumping the reactant streams through a heated reactor packed with a solid-supported catalyst. wp.csiro.auchemrj.org Using immobilized base catalysts, such as piperidine or pyridine on a solid support like silica (B1680970) gel, facilitates product isolation and catalyst recycling, aligning with green chemistry principles. chemrj.org
Similarly, the Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable method for generating (E)-alkenes, can be translated to a flow process. youtube.com This would involve the continuous mixing of a phosphonate ylide (derived from a 4-pyridylmethylphosphonate) with 4-hydroxybenzaldehyde in a flow reactor. The superior mixing and heat transfer in microreactors can lead to improved reaction times and yields compared to batch methods. Automated flow platforms can further accelerate the optimization of reaction conditions and the synthesis of derivative libraries. acs.org
| Reaction Type | Key Features in Flow Chemistry | Potential Advantages |
| Knoevenagel Condensation | Use of packed-bed reactors with solid-supported base catalysts (e.g., immobilized piperidine). wp.csiro.auchemrj.org | Easy product isolation, catalyst reusability, improved safety and scalability. |
| Horner-Wadsworth-Emmons | Precise control over stoichiometry and residence time in microreactors. | High (E)-selectivity, improved yield and purity, potential for automation. wikipedia.orgorganic-chemistry.org |
Synthesis of Structurally Modified this compound Analogues and Derivatization Strategies
The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of analogues. These modifications can be targeted at the hydroxyl group, the pyridine ring, or the phenyl ring.
Modification at the Hydroxyl Moiety
The phenolic hydroxyl group is a prime site for derivatization, most commonly through etherification and esterification reactions. mdpi.commagtech.com.cn These modifications can alter the compound's physicochemical properties, such as solubility and lipophilicity.
Etherification: The hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups. organic-chemistry.org For instance, derivatization of similar phenolic compounds has been achieved using reagents like ethylene (B1197577) carbonate to introduce hydroxyethyl (B10761427) groups. rsc.org
Esterification: Ester derivatives are readily formed by reacting the phenol with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine. mdpi.com This strategy has been used to attach various acyl groups to phenolic structures, including those from natural products. mdpi.comnih.gov
| Modification Type | Reagents | Product Type |
| Etherification | Alkyl halides, Organic carbonates | Alkoxy derivatives |
| Esterification | Acyl chlorides, Carboxylic anhydrides, Carboxylic acids | Acyloxy derivatives |
Substitution on the Pyridine Ring System
The pyridine ring is electron-deficient, which makes it challenging to functionalize via electrophilic substitution but susceptible to other strategies like C-H activation. rsc.orgbeilstein-journals.org
Direct C-H Functionalization: Modern synthetic methods enable the direct functionalization of pyridine C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.net Transition-metal catalysis (e.g., using palladium, rhodium, or ruthenium) can achieve regioselective arylation, alkenylation, or alkylation. beilstein-journals.orgnih.govnih.gov The C2 and C4 positions are often targeted due to electronic effects and the directing ability of the nitrogen atom. researchgate.netnih.gov
Substitution on the Phenyl Ring System
The hydroxyl group on the phenyl ring is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orgchemistrysteps.combyjus.com Since the para-position is occupied by the styryl moiety, substitutions will occur at the ortho positions (C3 and C5).
Halogenation: Phenols readily react with halogens (e.g., bromine in a non-polar solvent or bromine water) without the need for a Lewis acid catalyst, leading to mono- or poly-halogenated products. byjus.com
Nitration: Direct nitration of phenols using dilute nitric acid can yield a mixture of ortho- and para-nitro derivatives. byjus.com To achieve more controlled substitution on the phenyl ring of this compound, the reaction would yield the 3-nitro or 3,5-dinitro derivative. rsc.org
| Substitution Reaction | Typical Reagents | Position of Substitution |
| Halogenation | Br₂ in CHCl₃ or H₂O | C3 and/or C5 |
| Nitration | Dilute HNO₃ | C3 and/or C5 |
| Friedel-Crafts Alkylation | t-butyl alcohol, H₂SO₄ | C3 and/or C5 |
In some cases, uncommon reactions such as the substitution of a formyl group at the para-position have been observed in 4-formyl phenols, suggesting potential alternative pathways for functionalization if starting from a related aldehyde precursor. kirj.ee
Stereoselective Synthesis of Related Isomers
The central double bond in the styryl bridge can exist as either an (E) or (Z) isomer. The synthesis of a specific isomer requires stereoselective methods. ethz.chwiley.comwiley.com
(E)-Isomer Synthesis: The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for producing (E)-alkenes with high selectivity. wikipedia.orgnrochemistry.com The reaction of a stabilized phosphonate ylide with an aldehyde proceeds through a transition state that favors the formation of the thermodynamically more stable (E)-isomer. organic-chemistry.orgalfa-chemistry.com
(Z)-Isomer Synthesis: To favor the formation of the (Z)-isomer, modifications to the HWE reaction, such as the Still-Gennari modification, can be employed. This variation uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent conditions (e.g., KHMDS with 18-crown-6 (B118740) in THF) to kinetically favor the (Z)-alkene product. nrochemistry.com
| Synthetic Method | Predominant Isomer | Key Features |
| Horner-Wadsworth-Emmons (HWE) | (E) | Uses stabilized phosphonate carbanions; thermodynamically controlled. wikipedia.orgalfa-chemistry.com |
| Still-Gennari Modification | (Z) | Uses phosphonates with electron-withdrawing groups; kinetically controlled. nrochemistry.com |
Purification and Isolation Techniques for Synthetic Products
After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. emu.edu.tr For this compound and its analogues, a combination of standard laboratory techniques is typically employed.
Extraction and Washing: The reaction mixture is often first worked up by extraction with an organic solvent (like ethyl acetate or dichloromethane) and washing with aqueous solutions (such as saturated ammonium (B1175870) chloride or sodium bicarbonate) to remove water-soluble impurities. semanticscholar.org
Crystallization/Recrystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. emu.edu.tr For hydroxystyrene (B8347415) derivatives, crystallization from solvents like toluene (B28343) at low temperatures has been reported to be effective. google.com
Column Chromatography: This is one of the most versatile purification methods. The crude mixture is loaded onto a column packed with a stationary phase (commonly silica gel or alumina), and a solvent or solvent mixture (eluent) is passed through the column. emu.edu.tr Separation occurs based on the differential adsorption of the components to the stationary phase. semanticscholar.orgorgsyn.org
High-Performance Liquid Chromatography (HPLC): For high-purity samples or for the separation of closely related isomers, preparative HPLC is often used. This technique is particularly useful for isolating stilbenoid compounds. researchgate.netmdpi.com Cation-exchange chromatography can also be an effective method for purifying pyridine derivatives, efficiently removing excess reagents. nih.gov
| Technique | Principle | Application |
| Recrystallization | Difference in solubility at different temperatures. | Purification of solid crude products. emu.edu.trsemanticscholar.org |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | General purpose separation of reaction mixtures. semanticscholar.orgorgsyn.org |
| Preparative HPLC | High-resolution separation based on partitioning between mobile and stationary phases. | Isolation of high-purity compounds and separation of isomers. researchgate.netmdpi.com |
| Cation-Exchange Chromatography | Separation based on charge. | Removal of basic reagents like excess 2-aminopyridine (B139424) from reaction mixtures. nih.gov |
Advanced Spectroscopic and Structural Elucidation of E 4 4 Hydroxystyryl Pyridine
Vibrational Spectroscopies for Bond Characterization (FT-IR, Raman)
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the molecular vibrations and, consequently, the nature of chemical bonds within (E)-4-(4-hydroxystyryl)pyridine.
FT-IR Spectroscopy: The FT-IR spectrum of this compound and its derivatives reveals characteristic absorption bands corresponding to specific functional groups. For instance, in a derivative, the stretching vibration of the hydroxyl (-OH) group is typically observed as a broad band around 3442 cm⁻¹. irjet.net The vinyl C-H bending vibration appears at approximately 3053 cm⁻¹, while a band at 836 cm⁻¹ is attributed to the 1,4-substituted pyridinium (B92312) ring vibration. irjet.net The formation of quaternary pyridinium salts from pyridine (B92270) induces noticeable changes in the infrared spectrum, particularly in the regions of aromatic C-H vibrations (3250–3000 cm⁻¹) and aromatic C=C, C=N vibrations (1650–1400 cm⁻¹), reflecting an alteration in the aromaticity of the pyridine ring. pw.edu.pl
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of pyridine, a core component of the target molecule, exhibits characteristic bands for ring deformation (~598 cm⁻¹), ring breathing (~978 cm⁻¹ and 1021 cm⁻¹), and ring stretching modes (1205 cm⁻¹, 1468 cm⁻¹, and 1568/1574 cm⁻¹). researchgate.net In derivatives, Raman spectroscopy can elucidate the nature of the frontier orbitals by observing which vibrations are enhanced under resonance conditions. stfc.ac.uk For related styrylquinolinium dyes, FT-Raman has been used alongside FT-IR to compare their spectroscopic properties. nih.gov The technique is particularly sensitive to the polarizability of bonds, making it valuable for studying the π-conjugated system in this compound. libretexts.org
Table 1: Key Vibrational Frequencies for this compound and Related Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
| Hydroxyl (-OH) Stretch | ~3442 | FT-IR | irjet.net |
| Vinyl C-H Bend | ~3053 | FT-IR | irjet.net |
| 1,4-Substituted Pyridinium Ring | ~836 | FT-IR | irjet.net |
| Pyridine Ring Deformation | ~598 | Raman | researchgate.net |
| Pyridine Ring Breathing | ~978, ~1021 | Raman | researchgate.net |
| Pyridine Ring Stretch | ~1205, ~1468, ~1568/1574 | Raman | researchgate.net |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Detailed Structural Analysis (2D NMR, Solid-State NMR)
Advanced NMR techniques are indispensable for the complete structural elucidation of this compound in both solution and the solid state.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for unambiguously assigning proton and carbon signals and determining the molecule's connectivity and spatial proximity of atoms. emerypharma.com For derivatives of this compound, COSY spectra reveal correlations between coupled protons, for example, identifying long-range coupling between a methyl group and an alkene proton. researchgate.net NOESY spectra provide information on through-space interactions, which was instrumental in confirming the structure of a related pyranopyridine derivative by showing key NOEs between a methylene (B1212753) group and an alkene proton, as well as between the alkene proton and the aryl group. researchgate.netrsc.org
Solid-State NMR (ssNMR): Solid-state NMR provides atomic-level information about the structure and dynamics of this compound in its solid form. mst.edu By measuring orientation-dependent interactions like chemical shift anisotropy and dipolar couplings, ssNMR can reveal details about the molecular packing and conformation in the crystal lattice. mst.edu For pyridine and its derivatives adsorbed on surfaces, ¹⁵N solid-state NMR has been used to probe the nature of surface interactions, distinguishing between hydrogen-bonded species and pyridinium ions. mdpi.com This technique is particularly powerful when single crystals suitable for X-ray diffraction are not available.
Table 2: Illustrative ¹H and ¹³C NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H | 8.54 | d | 14.8 | Vinyl H | rsc.org |
| ¹H | 7.75 | d | 6.0 | Pyridyl H | rsc.org |
| ¹H | 7.52 | d | 8.8 | Phenyl H | rsc.org |
| ¹H | 6.49 | d | 14.8 | Vinyl H | rsc.org |
| ¹³C | Data not available in search results | - | - | - |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis (High-Resolution MS)
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound and its derivatives. acs.orgmdpi.com
Molecular Ion and Fragmentation: Electrospray ionization (ESI) is a common technique used to generate the molecular ion of this compound derivatives. acs.org The resulting mass-to-charge ratio (m/z) provides the molecular weight with high accuracy. The fragmentation patterns observed in the mass spectrum offer valuable structural information. For instance, in related stilbazole derivatives, the position of the hydroxystyryl group on the pyridine ring can be deduced from the specific fragmentation pathways. researchgate.net In a study of chromeno[3,4-c]pyridine derivatives, common fragmentation patterns involved the loss of methyl, ethoxy, and ethoxycarbonyl fragments. researchgate.net The analysis of fragmentation is often aided by accurate mass measurements and the study of metastable transitions. researchgate.net
Table 3: High-Resolution Mass Spectrometry Data for a Related Compound
| Compound | Ionization Method | [M+H]⁺ or M⁺˙ | Formula | Reference |
| 5-(hydroxymethyl)-3-(4-hydroxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ol | ESI-MS | 286.1072 | C₁₅H₁₅NO₄ | researchgate.netrsc.org |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of this compound in the solid state.
Crystal Structure and Molecular Packing: The crystal structure of this compound has been determined, revealing a Pca2₁ space group with unit cell dimensions of a = 23.354 Å, b = 5.6449 Å, and c = 7.7373 Å. nih.gov This analysis confirms the (E)-configuration of the double bond and provides precise bond lengths, bond angles, and torsion angles. The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. In derivatives, the phenolic hydroxyl group can form hydrogen bonds with counter-ions or solvent molecules. nih.govnih.gov For example, in a tosylate monohydrate derivative, the water molecule, tosylate anion, and pyridinium cation are linked through a three-dimensional network of hydrogen bonds. nih.gov π-π interactions between the pyridine and benzene (B151609) rings of adjacent molecules also contribute to the stability of the crystal lattice. nih.gov
Table 4: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pca2₁ | nih.gov |
| a (Å) | 23.354 | nih.gov |
| b (Å) | 5.6449 | nih.gov |
| c (Å) | 7.7373 | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 90 | nih.gov |
| γ (°) | 90 | nih.gov |
| Z | 4 | nih.gov |
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions
UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic properties of this compound, which are dominated by its extended π-conjugated system.
Electronic Transitions: The UV-Vis absorption spectrum of this compound and its derivatives typically shows strong absorption bands corresponding to π-π* transitions. In a derivative, 4-(4-hydroxy styryl)-1-methylpyridinium 4-styrene sulfonate, absorption peaks were observed at 255 nm (n-π) and 392 nm (π-π). irjet.net The position of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.gov The pyridine component itself shows absorption maxima around 254-257 nm. researchgate.netsielc.com
Fluorescence Properties: Many derivatives of this compound are fluorescent. For example, (E)-4-(3-ethoxy-2-hydroxystyryl)-1-methyl pyridinium iodide exhibits a broad green emission peak at 529 nm. researchgate.net The fluorescence properties, including quantum yield and lifetime, can be highly sensitive to the molecular environment. For instance, the fluorescence of some derivatives can be modulated by pH, with different emission characteristics for the protonated and deprotonated forms. nih.gov The interaction with host molecules, such as cucurbiturils, can also significantly alter the fluorescence emission, forming the basis for fluorescent probes. bohrium.combohrium.com
Table 5: UV-Visible Absorption and Fluorescence Data for this compound Derivatives
| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Reference |
| 4-(4-hydroxy styryl)-1-methylpyridinium 4-styrene sulfonate | 255 (n-π), 392 (π-π) | Not reported | Methanol | irjet.net |
| (E)-4-(3-ethoxy-2-hydroxystyryl)-1-methyl pyridinium iodide | Not reported | 529 | Not specified | researchgate.net |
| (E)-1-(4-chlorobenzyl)-4-(4-hydroxystyryl)pyridinium chloride | Varies with pH | Varies with pH | Aqueous | nih.gov |
Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Stereochemical Insights (if applicable to derivatives)
While this compound itself is achiral, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be applicable to its chiral derivatives. These techniques are highly sensitive to the stereochemistry of a molecule.
Application to Chiral Derivatives: If a chiral center were introduced into a derivative of this compound, for example, by substitution on the ethylenic bridge or through the use of a chiral counter-ion, ECD and VCD could provide valuable information. ECD would probe the differential absorption of left and right circularly polarized light by the chromophoric system, giving insights into the absolute configuration and conformation of the molecule in solution. VCD, the vibrational analogue of ECD, would measure the differential absorption of left and right circularly polarized infrared radiation, providing stereochemical information related to the vibrational modes of the molecule. While no specific studies employing these techniques on chiral derivatives of this compound were found in the search results, their application would be a logical step in the full stereochemical elucidation of any such synthesized compounds.
Theoretical and Computational Investigations of E 4 4 Hydroxystyryl Pyridine
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and molecular orbitals of (E)-4-(4-Hydroxystyryl)pyridine and related derivatives. These methods provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and other electronic properties that govern the molecule's reactivity and spectroscopic behavior. researchgate.net
Studies on similar pyridine (B92270) derivatives have utilized DFT with various basis sets, such as B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p), to optimize molecular geometries and calculate electronic parameters. researchgate.netharran.edu.tr For instance, in a study of 2-(2,6-bis((E)-4-hydroxystyryl)-4H-pyran-4-ylidene)malononitrile, which shares the hydroxystyryl moiety, DFT calculations revealed a low HOMO-LUMO energy gap, suggesting potential for nonlinear optical applications. researchgate.net The HOMO is often localized on the electron-donating hydroxyphenyl group, while the LUMO is centered on the electron-accepting pyridine ring, facilitating intramolecular charge transfer upon excitation. researchgate.net
The calculated electronic properties are crucial for understanding the molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between them is a measure of the molecule's chemical stability and reactivity.
Table 1: Calculated Electronic Properties of a Related Pyridine Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.646 |
| LUMO Energy | -1.816 |
| HOMO-LUMO Energy Gap | 4.83 |
Data adapted from a study on quinoline (B57606) (benzo[b]pyridine) using DFT/6-31+G(d,p) level of theory. scirp.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound and its interactions with its environment, such as solvents or biological macromolecules. nih.govresearchgate.net These simulations model the atomic motions of the system over time, providing insights into the molecule's flexibility, preferred conformations, and the nature of intermolecular forces like hydrogen bonding. pku.edu.cn
MD simulations of pyridine derivatives in aqueous solutions have shown that the pyridine nitrogen atom can form hydrogen bonds with water molecules. researchgate.netresearchgate.net The solvation shell around the molecule influences its electronic properties and reactivity. researchgate.net In the context of drug design, MD simulations can be used to study the binding of this compound derivatives to protein targets. By analyzing the trajectory of the molecule in the binding site, researchers can identify key interactions and assess the stability of the complex. nih.gov For example, simulations of pyridine-based compounds with protein kinase C have helped in understanding the dynamic behavior and orientation within the membrane environment. nih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including UV-Vis absorption spectra, and vibrational frequencies (IR and Raman). scirp.org These predictions are valuable for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic features.
Theoretical calculations of the UV-Vis spectrum of related pyridine compounds have shown good agreement with experimental data. researchgate.netscirp.org The calculated electronic transitions can be assigned to specific molecular orbital transitions, often corresponding to π-π* and n-π* transitions. scirp.org For instance, the main absorption band is typically attributed to the charge transfer from the hydroxyphenyl moiety to the pyridine ring. researchgate.net
Similarly, computed vibrational spectra can aid in the assignment of experimental IR and Raman bands. harran.edu.tr The vibrational modes are associated with specific bond stretches, bends, and torsions within the molecule. For example, the characteristic C=C stretching of the vinyl group and the vibrational modes of the pyridine and phenol (B47542) rings can be identified.
Table 2: Predicted Spectroscopic Data for a Related Pyridine Derivative
| Spectroscopic Property | Predicted Value |
|---|---|
| Maximum Absorption Wavelength (λmax) | ~300-350 nm (Typical for similar structures) |
| Main Electronic Transition | HOMO -> LUMO |
Note: Specific values for this compound require dedicated calculations.
Computational Studies of Reaction Mechanisms and Transition States in Synthesis
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the potential energy surface of a reaction, researchers can identify the most likely reaction pathway, including intermediates and transition states. nih.govchim.it
The synthesis of this compound can be achieved through various methods, such as the Wittig or Suzuki coupling reactions. ontosight.ai Computational studies can model these reaction mechanisms to understand the energetics and stereoselectivity of the process. For example, DFT calculations can be used to determine the activation energies of different reaction steps, helping to optimize reaction conditions. nih.gov
A recent study highlighted an unexpected transaminase-mediated aldol-type reaction leading to the formation of a hydroxystyryl pyridine product. ucl.ac.uk Computational modeling could be employed to investigate the mechanism of this novel biocatalytic transformation, providing insights into the enzyme's promiscuous reactivity.
In Silico Modeling for Structure-Activity Relationship Prediction (excluding clinical relevance)
In silico modeling is a powerful approach for predicting the structure-activity relationships (SAR) of compounds like this compound. nih.gov By developing quantitative structure-activity relationship (QSAR) models, it is possible to correlate the structural features of a molecule with its chemical or physical properties. nih.gov
For this compound derivatives, QSAR models can be built to predict properties such as solubility, lipophilicity, and binding affinity to specific targets. auctoresonline.org These models use molecular descriptors, which are numerical representations of the molecule's structure, to build a mathematical relationship with the property of interest. This allows for the virtual screening of new derivatives to identify candidates with desired properties before they are synthesized. nih.gov
The pyridine ring and the hydroxyl group are key features that can be modified to tune the properties of the molecule. nih.gov For example, substitutions on the phenyl ring can alter the electronic properties and hydrophobicity, which in turn can influence its interactions with other molecules. auctoresonline.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(2,6-bis((E)-4-hydroxystyryl)-4H-pyran-4-ylidene)malononitrile |
| Quinoline (benzo[b]pyridine) |
| Pyridine |
| Phenol |
Exploration of Biological Activity and Mechanistic Pathways of E 4 4 Hydroxystyryl Pyridine in Vitro & Non Clinical
Cellular Target Identification and Binding Affinity Studies (In Vitro Assays)
The identification of specific cellular targets is a foundational step in characterizing the mechanism of action of a compound. This process often involves a variety of in vitro assays, including affinity chromatography, and cellular thermal shift assays (CETSA), to identify direct binding partners from complex biological samples like cell lysates. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can then provide quantitative data on the binding affinity (e.g., dissociation constant, Kd) between the compound and its identified target protein. researchgate.net
For (E)-4-(4-Hydroxystyryl)pyridine, a detailed survey of the scientific literature did not yield specific studies identifying its direct cellular targets or quantitative binding affinity data from in vitro assays. While the PubChem database entry for this compound includes a ChEMBL Target Tree, specific, experimentally determined binding interactions with cellular targets are not detailed. nih.gov Research on other structurally related compounds, such as 4-hydroxyquinazoline (B93491) derivatives, has identified targets like poly (ADP-ribose) polymerase 1 (PARP1), with binding affinities determined through in vitro assays. mdpi.com However, such data is specific to the studied analogues and cannot be directly extrapolated to this compound. Further research employing unbiased screening approaches is necessary to elucidate the specific molecular targets of this compound.
Enzymatic Modulation and Inhibition Kinetics (In Vitro Biochemical Assays)
In vitro biochemical assays are crucial for determining whether a compound can modulate the activity of specific enzymes and for characterizing the kinetics of this interaction (e.g., competitive, non-competitive, or mixed inhibition) by determining parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). researchgate.net
Specific studies detailing the in vitro modulation or inhibition of particular enzymes by this compound, along with their kinetic parameters, are not extensively documented in the reviewed scientific literature. Research on structurally similar molecules, such as other substituted pyridines and styryl derivatives, has shown inhibitory activity against various enzymes. For instance, certain styrylbenzamide derivatives have been evaluated as inhibitors of cholinesterases and β-secretase. nih.gov In a different context, the catabolism of 4-hydroxypyridine (B47283) in Arthrobacter sp. has been shown to be initiated by a flavin-dependent monooxygenase, indicating an interaction with bacterial enzymes. nih.gov However, dedicated studies to determine the specific enzymatic inhibitory profile and kinetics for this compound are required.
Receptor Interaction and Signal Transduction Pathway Analysis (Cell-Free and Cell-Based Assays)
Understanding how a compound interacts with cellular receptors and modulates downstream signal transduction pathways is key to deciphering its biological effects. This is investigated using cell-free assays (e.g., radioligand binding assays) and cell-based assays (e.g., reporter gene assays, Western blotting to detect phosphorylation of signaling proteins).
Investigations of Molecular Mechanisms of Action in Cellular Systems (e.g., Apoptosis Induction, Cell Cycle Modulation in specific cell lines, without reference to human disease)
The hydroxystyryl moiety is a structural feature present in various biologically active compounds, including resveratrol (B1683913) and certain chalcones. These related compounds have been noted in scientific literature for their capacity to influence fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle progression in various cell lines.
For instance, studies on resveratrol have shown that it can modulate apoptosis and affect the cell cycle in different types of cells. mdpi.com Similarly, other molecules containing a chalcone (B49325) backbone, which is structurally related to the styryl group, have been observed to induce cell cycle arrest, often at the G2/M phase, and to trigger apoptosis, sometimes through the generation of reactive oxygen species (ROS). mdpi.com The chalcone derivative 4-hydroxyderricin (B1235420) has been reported to promote both apoptosis and cell cycle arrest in specific cell lines. nih.gov
However, a direct investigation into the effects of this compound on apoptosis induction or cell cycle modulation in specific cell lines has not been detailed in the reviewed scientific literature. Therefore, while its structural components suggest potential activity in these areas, experimental data for this specific compound is currently lacking.
Antioxidant Activity Evaluation (Cellular and Cell-Free Systems)
The antioxidant potential of chemical compounds can be evaluated through various in vitro assays. Commonly used cell-free methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govmdpi.comnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. The results are often expressed as the concentration of the compound required to inhibit 50% of the radical activity (IC₅₀).
Compounds possessing phenolic hydroxyl groups and styryl structures, such as resveratrol and its analogues, are frequently reported to exhibit antioxidant activity in these assays. gavinpublishers.com The phenolic group is a key pharmacophore for free radical scavenging.
Despite the presence of a phenolic hydroxyl group in its structure, specific studies quantifying the antioxidant activity of this compound using DPPH, ABTS, or other cellular or cell-free antioxidant assays were not identified in the reviewed literature. Therefore, no quantitative data, such as IC₅₀ values, can be presented for this specific compound.
Antimicrobial Activity Studies (In Vitro Bacterial and Fungal Strains)
The antimicrobial potential of new chemical entities is typically assessed in vitro by determining the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.
While specific antimicrobial studies on this compound are not available in the reviewed literature, research on structurally related pyridine (B92270) derivatives has been conducted. Several studies have synthesized various pyridine compounds and evaluated their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, some 4-hydroxy-4-(pyridyl)alk-3-en-2-ones have demonstrated weak activity against bacteria. nih.gov Other complex pyridine derivatives have shown more significant antimicrobial effects. nih.govresearchgate.net
The table below presents findings for various pyridine derivatives, noting that these results are not directly applicable to this compound but provide context for the antimicrobial potential within this class of compounds.
| Compound Type/Name | Bacterial/Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| N-alkylated pyridine-based organic salt (Compound 66) | S. aureus | 56 ± 0.5% inhibition at 100 μg/mL | nih.gov |
| N-alkylated pyridine-based organic salt (Compound 66) | E. coli | 55 ± 0.5% inhibition at 100 μg/mL | nih.gov |
| Isonicotinic acid hydrazide derivative (Compound 23-27) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18–3.08 μM/mL | nih.gov |
| Imidazo[4,5-b]pyridine derivative (Compound 2) | B. cereus | 0.07 | mdpi.com |
| Substituted Pyridine (Compound 12a) | E. coli | 19.5 | researchgate.net |
| Substituted Pyridine (Compound 12a) | B. mycoides | <4.8 | researchgate.net |
| Substituted Pyridine (Compound 12a) | C. albicans | <4.8 | researchgate.net |
Structure Activity Relationship Sar Studies of E 4 4 Hydroxystyryl Pyridine Derivatives
Systematic Modification and Biological Evaluation of Analogues (In Vitro)
Systematic modification of the (E)-4-(4-Hydroxystyryl)pyridine scaffold involves altering its three main components: the phenol (B47542) ring, the vinyl bridge, and the pyridine (B92270) ring. The goal is to investigate how these changes affect the molecule's interaction with biological targets.
Modifications of the Phenol Ring: The hydroxyl group at the 4'-position is a critical feature, often involved in hydrogen bonding with biological targets. researchgate.net Studies on analogous stilbene (B7821643) structures have shown that the nature and position of substituents on this ring significantly impact biological activity. For instance, in a series of (E)-4,4'-disubstituted stilbenes, the electronic properties of the substituents were found to influence toxicity and antioxidant potential.
In one study, derivatives of (E)-4-(4-Hydroxystyryl)-1-methylpyridin-1-ium (HSP), a closely related cation, were synthesized to investigate how substituents on the phenol ring affect cellular localization. acs.org The introduction of an additional ortho-hydroxyl group (to form DHSP) shifted the molecule's target from the mitochondria to the nucleus. acs.org This highlights the importance of the substitution pattern on the phenol ring for specific biological targeting.
Interactive Table 1: In Vitro Biological Evaluation of Modified Stilbene and Pyridinium (B92312) Analogues
| Compound/Analogue | Modification | Biological Target/Assay | Observed Effect | Reference |
|---|---|---|---|---|
| (E)-4,4'-dicyanostilbene | Replaced -OH with electron-withdrawing -CN | PC-12 Cell Viability (with H₂O₂) | Increased toxicity compared to H₂O₂ control | researchgate.net |
| (E)-4,4'-diacetylstilbene | Replaced -OH with electron-withdrawing -COCH₃ | PC-12 Cell Viability (with H₂O₂) | Increased toxicity compared to H₂O₂ control | researchgate.net |
| (E)-4-(3,4-dihydroxystyryl)-1-methylpyridin-1-ium (DHSP) | Added an ortho-hydroxyl group to the phenol ring of an HSP core | Cellular Localization | Targeted the cell nucleus instead of mitochondria | acs.org |
Modifications of the Pyridine Ring: The nitrogen atom in the pyridine ring is a key feature, influencing the molecule's polarity, basicity, and ability to form hydrogen bonds. Modifications can include changing the position of the nitrogen (e.g., to form 2- or 3-styrylpyridine analogues) or quaternizing the nitrogen to form a pyridinium salt, as seen in HSP derivatives. acs.org Studies on various pyridine-containing compounds have shown that these modifications can drastically alter biological activity, such as enzyme inhibition and anticancer effects. mdpi.comnih.gov For example, in a series of pyrazol-4-yl-pyridine derivatives, modifications to the pyridine moiety were crucial for achieving selectivity for the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For pyridine derivatives, QSAR studies have been successfully employed to predict their antimicrobial activity. nih.gov In one such study, multiple linear regressions (MLR) were used to develop models for the activity of 3-hydroxypyridine-4-one derivatives against Candida albicans and Staphylococcus aureus. nih.gov The models incorporated various descriptors representing the physicochemical properties of the molecules.
A hypothetical QSAR study on this compound derivatives would involve the following steps:
Data Set Preparation: Synthesizing a series of analogues with diverse substituents on both the phenol and pyridine rings.
Biological Testing: Evaluating the in vitro activity of all compounds against a specific target (e.g., an enzyme like aldose reductase or a cancer cell line).
Descriptor Calculation: Computing a range of molecular descriptors for each analogue, including electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and lipophilic (e.g., logP) parameters.
Model Development: Using statistical methods like MLR or partial least squares (PLS) to generate a QSAR equation that correlates the descriptors with the observed biological activity.
Such a model could predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Pharmacophore Elucidation for Biological Activity
A pharmacophore is an abstract representation of the key molecular features necessary for a specific biological activity. For this compound derivatives, the pharmacophore can be inferred from their structural similarity to other active molecules and SAR data.
The essential features of a pharmacophore for many hydroxystyryl-based compounds include:
A Hydrogen Bond Donor: The 4'-hydroxyl group on the phenol ring is a crucial hydrogen bond donor. researchgate.net
An Aromatic Ring: The phenol ring itself provides a hydrophobic surface for van der Waals or π-π stacking interactions.
A Planar Conjugated System: The (E)-vinylstilbene bridge ensures a specific spatial arrangement and orientation of the two aromatic rings.
Identification of Key Structural Determinants for Specific Biological Responses
Identifying which structural features are responsible for specific biological effects is the ultimate goal of SAR studies. This allows for the fine-tuning of a lead compound to enhance a desired activity while minimizing others.
Selectivity for Aldose Reductase: In a study of hydroxypyridinone derivatives, a compound featuring a 2-[2-(3,4-dihydroxyphenyl)vinyl] substituent showed potent inhibition of aldose reductase (ALR2) with high selectivity over the related aldehyde reductase (ALR1) enzyme. jchemrev.com This suggests that the catechol (3,4-dihydroxy) moiety is a key determinant for potent and selective ALR2 inhibition.
Targeting of Cellular Organelles: As mentioned earlier, the introduction of an ortho-hydroxyl group to the phenol ring of an (E)-4-(4-Hydroxystyryl)pyridinium derivative redirects the molecule from the mitochondria to the nucleus. acs.org This demonstrates that a subtle change in the substitution pattern can be a powerful determinant for achieving a specific biological response, in this case, subcellular localization.
Anticancer Activity and PDE3 Inhibition: For a series of novel pyridine derivatives, a direct correlation was found between their ability to inhibit phosphodiesterase 3A (PDE3A) and their cytotoxic effects against HeLa and MCF-7 cancer cell lines. nih.gov The compound with a 4-bromophenyl group and a specific imidazolyl side chain showed the strongest activity for both, identifying these moieties as key determinants for this dual action. nih.gov
These examples underscore how systematic structural modification, guided by SAR principles, can lead to the identification of specific molecular features that govern distinct biological outcomes.
Photophysical Properties and Potential Optoelectronic Applications of E 4 4 Hydroxystyryl Pyridine
Fluorescence Quantum Yield and Lifetime Measurements
The fluorescence properties of styrylpyridinium dyes, including derivatives of (E)-4-(4-Hydroxystyryl)pyridine, are strongly dependent on environmental factors such as solvent polarity. The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are key parameters in characterizing these properties.
For many styrylpyridinium dyes, there is a significant reduction in both fluorescence quantum yields and lifetimes as the polarity of the solvent increases. researchgate.net This phenomenon is attributed to the increased stabilization of the charge-separated excited state in polar solvents, which promotes non-radiative decay pathways, thereby quenching fluorescence. While specific quantitative data for the parent compound this compound is not extensively documented in isolation, studies on its N-alkylated derivatives, which form merocyanine (B1260669) dyes, provide insight into its behavior. These derivatives are known to exhibit very strong solvent polarity-dependent changes in their photophysical characteristics. researchgate.net
The measurement of fluorescence quantum yields can be performed using either relative or absolute methods. Relative methods involve comparing the fluorescence intensity of the sample to a standard with a known quantum yield, while absolute methods often use an integrating sphere to capture all emitted photons. For compounds like hydroxystyryl dyes, care must be taken as their quantum yields can be sensitive to factors like the presence of oxygen, especially if they possess long-lived excited states.
Table 1: Factors Influencing Fluorescence Properties of Styryl Dyes
| Parameter | Influence of Increasing Solvent Polarity | Typical Rationale |
|---|---|---|
| Fluorescence Quantum Yield (Φf) | Significant reduction researchgate.net | Stabilization of the excited state promotes non-radiative decay. |
| Fluorescence Lifetime (τf) | Significant reduction researchgate.net | Increased rate of non-radiative decay from the excited state. |
| Stokes Shift | Exceedingly high changes researchgate.net | Large difference in the dipole moment between the ground and excited states. |
This table provides a generalized overview based on the behavior of related styrylpyridinium dyes.
Photoisomerization Mechanisms and Kinetics
Photoisomerization, the process of a molecule converting from one isomer to another upon absorption of light, is a key photochemical process for this compound. This process typically involves the conversion between the trans (E) and cis (Z) isomers around the central carbon-carbon double bond.
Upon excitation with light, the trans isomer can transition to an excited state. From this state, it can undergo rotation around the C=C bond to form the cis isomer. doi.org Theoretical studies on related merocyanine dyes show that the trans isomer is generally more stable than the cis isomer in the ground state. doi.org The photoisomerization process often proceeds through a "phantom state," which is a twisted molecular geometry located on the potential energy surface of the first excited singlet state. doi.org
The kinetics of this process can be extremely rapid, often occurring on a picosecond timescale, which can result in low fluorescence yields as photoisomerization provides an efficient non-radiative decay channel. rsc.org The mechanism can be influenced by environmental factors, such as the protonation state of the molecule. For instance, in related pyridine-based azo dyes, protonation can significantly alter the potential energy surfaces of the ground and excited states, thereby hindering or controlling the photoisomerization process. rsc.org This suggests that the pH of the environment could be used to control the E/Z isomerization of this compound. rsc.org
Studies on similar systems, like pyridine-appended iminoguanidinium photoswitches, reveal that the E-to-Z photoisomerization is an ultrafast process that can be quantified using techniques like ¹H NMR and probed in real-time with ultrafast laser spectroscopy. rsc.org The mechanism often involves overcoming a small energy barrier in the excited state to reach a conical intersection, which facilitates a rapid, non-radiative decay back to the ground state in either the E or Z configuration. rsc.orgnih.gov
Solvatochromism and Environmental Sensitivity of Photophysical Properties
This compound and its derivatives are well-known for their pronounced solvatochromism, where the color of the compound changes with the polarity of the solvent. researchgate.net This behavior stems from changes in the electronic structure and charge distribution between the ground state and the excited state upon interaction with solvent molecules. doi.orgresearchgate.net
The electronic structure of these dyes can be described as a hybrid of benzenoid and quinonoid resonance forms. doi.org In solvents with low dielectric constants, the neutral quinoid form may dominate, while the ionic benzenoid form is favored in solvents with high dielectric constants. doi.org This shift in electronic structure affects the energy gap between the ground and excited states, leading to a shift in the absorption and emission spectra.
Many N-substituted derivatives of this compound exhibit negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a blue shift) as the solvent polarity increases. researchgate.net However, some styrylpyridinium dyes can also exhibit a phenomenon known as reversed solvatochromism, where they show positive solvatochromism in a certain range of solvent polarities and negative solvatochromism in another. researchgate.net
The photophysical properties are also highly sensitive to pH. rsc.org In acidic solutions, the pyridine (B92270) nitrogen can be protonated, while in basic solutions, the phenolic hydroxyl group can be deprotonated, forming a phenolate. rsc.orgresearchgate.net This acid-base equilibrium leads to the formation of different species (cationic, neutral, or zwitterionic/quinoid) with distinct absorption and emission characteristics, making these compounds useful as acid-base indicators. rsc.orgresearchgate.net For example, aqueous solutions of a related N-substituted derivative are yellow at a pH below 7 and red at a pH above 7. rsc.org
Table 2: Example of Solvatochromic Shift for a Related Hydroxystyryl Dye
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_max) | Type of Shift |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | 36.7 | ~580 nm | Reference (Less Polar) |
| Water | 80.1 | ~413 nm | Blue Shift (Negative Solvatochromism) |
Data is illustrative, based on the behavior of (E)-1-butyl-4-(4-hydroxystyryl)quinolinium iodide, a related styryl dye, which shows a significant solvatochromic range of 167 nm between DMF and water. researchgate.net
Potential in Optical Sensing and Probe Development (Non-Biological Sensing)
The high sensitivity of the photophysical properties of this compound to its local environment makes it an excellent candidate for the development of optical sensors and probes for non-biological applications. researchgate.net Its ability to change color or fluorescence intensity in response to changes in solvent polarity, pH, or the presence of specific ions forms the basis for these sensing applications. nih.gov
These dyes can be used to create chemosensors for detecting various analytes. For example, the interaction of the dye with metal ions or anions can lead to a measurable change in its absorption or fluorescence spectrum. nih.gov The design of such probes often involves incorporating specific binding sites into the molecular structure to achieve selectivity for a target analyte. rsc.org The pyridine and phenol (B47542) groups in this compound are themselves potential binding sites for analytes through hydrogen bonding or coordination.
The pronounced pH-dependent color changes make these compounds suitable for use as pH indicators in chemical analysis. rsc.orgresearchgate.net Furthermore, their solvatochromic properties can be exploited to probe the polarity of microenvironments, such as in polymer matrices or on solid surfaces. By tethering a derivative of the dye to a surface, changes in the surface properties or the adsorption of other molecules can be monitored optically. researchgate.net
Applications in Light-Emitting Devices or Photovoltaics (if applicable)
Pyridine-based donor-acceptor molecules are gaining significant attention for their use in optoelectronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.org Pyridine derivatives can function as electron-transporting materials (ETMs) in OLEDs due to their suitable frontier molecular orbital energy levels (HOMO and LUMO), which facilitate electron injection and block holes. rsc.org
While direct applications of the specific compound this compound in OLEDs or photovoltaics are not widely reported, its structural motifs are relevant. The styrylpyridine framework is a π-conjugated system, a fundamental requirement for organic semiconductor materials used in these devices. frontiersin.org The donor-acceptor nature, with the hydroxyl group acting as a donor and the pyridine ring as an acceptor, is a common design strategy for materials in photovoltaics, aiming to improve charge separation and transport. rsc.orgfrontiersin.org
Terpyridine-containing polymers, which share structural similarities, have been investigated for both light-emitting and photovoltaic applications. frontiersin.org The development of materials for next-generation solar cells and light-emitting devices often involves tuning the optical and electronic properties of organic molecules. optica.orgsemi.ac.cn The inherent photophysical properties of this compound, such as its strong absorption and potential for fluorescence, suggest that with appropriate structural modification, its derivatives could be developed into functional materials for these optoelectronic applications.
Investigation of E 4 4 Hydroxystyryl Pyridine in Advanced Materials and Catalysis
Integration into Polymeric Materials for Functional Applications
The unique chemical structure of (E)-4-(4-Hydroxystyryl)pyridine and its derivatives allows for their integration into polymeric materials, imparting novel functionalities. These pyridine-containing polymers are a subject of research due to their potential for creating materials with controlled properties. rsc.org
Research has focused on synthesizing novel vinylpyridine-based phthalonitrile (B49051) monomers for creating high-performance polymers. For example, a monomer derived from a related hydroxystyryl pyridine (B92270) structure, 2,6-bis[3-(3,4-dicyanophenoxy)styryl]pyridine (BDSP), was synthesized and studied. researchgate.net The resulting polymer demonstrated excellent thermal stability, notable mechanical properties, and low water absorption, which are critical for applications in demanding fields. researchgate.net Similarly, 2,6-bis[4-(3,4-dicyanophenoxy)styryl]pyridine (BCSP), synthesized from 2,6-bis(4-hydroxystyryl)pyridine, was used to create a phthalonitrile resin with a low melting point and a wide processing window, making it suitable for various manufacturing processes. researchgate.net
The incorporation of pyridine moieties, such as those from this compound, into polymer backbones can be achieved through various synthetic routes, including metal-free, superacid-catalyzed step-polymerizations. rsc.org This method allows for the creation of well-defined, linear, wholly aromatic polymers with a controlled amount and positioning of pyridine units. rsc.org The resulting polymers are often highly soluble in common solvents and can form tough, flexible films. rsc.org Furthermore, the pyridine groups in these polymers can be chemically modified, for instance, through N-methylation to create cationic polymers, expanding their functional scope. rsc.org
Table 1: Functional Polymers Derived from Hydroxystyryl Pyridine Analogs
| Monomer/Precursor | Polymer Type | Key Properties and Findings |
|---|---|---|
| 2,6-bis[3-(3,4-dicyanophenoxy)styryl]pyridine (BDSP) | Phthalonitrile Polymer | Superior processing performance, excellent thermal stability, outstanding mechanical properties, low water uptake. researchgate.net |
| 2,6-bis[4-(3,4-dicyanophenoxy)styryl]pyridine (BCSP) | Phthalonitrile Resin | Low melting point (92 °C) and an outstanding processing window of about 146 °C when cured with an amine. researchgate.net |
Role as a Ligand in Coordination Chemistry and Catalysis
(E)-4-Styrylpyridine is recognized as an important monodentate ligand in coordination chemistry. google.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an effective coordination site for a variety of metal ions. This ability is fundamental to its role in catalysis, where it can be part of a metal complex that facilitates chemical transformations. nih.govbeilstein-journals.org
The compound and its derivatives are utilized in transition-metal-catalyzed reactions. For instance, palladium catalysts are employed for the C-H activation and arylation of pyridines, a reaction crucial for synthesizing complex molecules. beilstein-journals.org In some systems, bifunctional N-heterocyclic carbene-ligated Ni-Al catalysts have been developed to achieve C3-H alkenylation of pyridines, overriding the intrinsic selectivity for C2 or C4 positions. nih.gov This demonstrates the subtle electronic influence the ligand structure can have on catalytic outcomes. nih.gov Iridium(III) catalysts have also been used for the selective hydrogenation of pyridines to piperidines, a transformation of high value in pharmaceutical synthesis. chemrxiv.org
Beyond transition-metal catalysis, this compound is implicated in biocatalysis. A transaminase from Chromobacterium violaceum (CvTAm) was found to catalyze an aldol-type reaction to form hydroxystyryl pyridine products. ucl.ac.ukrsc.org This enzymatic synthesis operates under mild conditions and can be integrated into one-pot multi-step enzyme cascades to generate a range of complex styryl pyridines from simple amino acid precursors. ucl.ac.ukrsc.orgresearchgate.net
Table 2: Catalytic Systems Involving this compound and Related Structures
| Catalyst System | Reaction Type | Substrate(s) | Product(s) | Key Findings |
|---|---|---|---|---|
| Chromobacterium violaceum Transaminase (CvTAm) | Aldol Addition | Aryl acetaldehydes, Pyridine carboxaldehydes | This compound and derivatives | Enzyme exhibits promiscuous aldolase (B8822740) activity, enabling C-C bond formation under mild, biocatalytic conditions. ucl.ac.ukrsc.org |
| Palladium (Pd) Complex | C-H Arylation | Pyridines, Aryl Halides | C3-arylated pyridines | A chelating anionic ligand allows for regioselective arylation at the C3 position of the pyridine ring. beilstein-journals.org |
| Nickel-Aluminum (Ni-Al) Complex | C-H Alkenylation | Pyridines | C3-alkenylated pyridines | A bifunctional catalyst overrides intrinsic C2/C4 selectivity to achieve C3 alkenylation. nih.gov |
Surface Modification and Nanomaterial Hybridization
The functional groups of this compound make it suitable for surface modification and the creation of nanomaterial hybrids. The phenolic hydroxyl group and the pyridine nitrogen can be used to anchor the molecule to various surfaces through covalent bonds, electrostatic interactions, or coordination. This functionalization can bestow new properties upon the material, such as enhanced dispersibility in aqueous media or specific recognition capabilities. google.com
Table 3: Hybrid Materials and Surface Modification Strategies
| Core Scaffold/Strategy | Material Type | Application/Finding |
|---|---|---|
| Pyridine-Urea Scaffold | Hybrid Molecule | Design of novel anticancer agents. nih.gov |
| Urea-functionalized magnetic nanoparticles | Heterogeneous Catalyst | Synthesis of hybrid pyridines with sulfonate and indole (B1671886) moieties. nih.gov |
| Resveratrol-Chalcone Hybridization | Hybrid Molecule | Potent antiproliferative activity against cancer cells. mdpi.com |
Applications in Sensor Technology (Chemical Sensors)
The fluorescent properties of hydroxystyryl compounds make them valuable in the development of chemical sensors. researchgate.net this compound and its derivatives can act as fluorescent probes, where their light absorption and emission characteristics change in response to their chemical environment or the presence of specific analytes. ontosight.airesearchgate.net
Derivatives of hydroxystyryl pyridine have been investigated as sensors for various targets. Phenol-based styrylpyrylium dyes have shown potential for the detection of trace amounts of water in organic solvents. scispace.com Some fluorescent 4-hydroxystyryl dyes are designed to be water-soluble and act as pH sensors, exhibiting either a "turn-on" fluorescence or a dual-fluorescence that allows for ratiometric measurements of acidity. researchgate.net The introduction of electron-withdrawing groups near the hydroxyl function can lower the pKa, extending the pH range over which the sensor operates. researchgate.net
Furthermore, these compounds can be engineered into chemosensors for metal ions. By incorporating a suitable binding site, the fluorescence of the styrylpyridine core can be quenched or enhanced upon coordination with a target ion, enabling its detection. For example, cyanine-based fluorescent probes have been designed for detecting serum albumin, and other systems have been developed for the nanomolar detection of Cu²⁺. acs.org The (E)-4-(4-Hydroxystyryl)-1-methylpyridin-1-ium cation, a derivative, is a well-established fluorescent probe used for targeting mitochondria in biological imaging. acs.org
Table 4: Sensor Applications of this compound and Derivatives
| Sensor Type | Analyte | Principle of Operation | Key Feature |
|---|---|---|---|
| Fluorescent Dye | Trace Water | Change in fluorescence properties upon interaction with water. | Detection in organic solvents like acetonitrile. scispace.com |
| pH Sensor | H⁺ / pH | Protolytic equilibrium of the hydroxyl group alters fluorescence. | Can be "turn-on" or ratiometric; pKa can be tuned by substitution. researchgate.net |
| Chemosensor | Cu²⁺ | Fluorescence modulation upon metal ion binding. | Enables reversible, nanomolar detection of copper ions. acs.org |
Emerging Research Frontiers and Future Directions for E 4 4 Hydroxystyryl Pyridine Research
Exploration of Undiscovered Reactivity Patterns
Recent studies have begun to uncover novel reactivity for hydroxystyryl pyridines, moving beyond their established chemical behaviors. A significant finding is the ability of a transaminase from Chromobacterium violaceum to catalyze an aldol-type addition between aryl acetaldehydes and pyridine (B92270) carboxaldehydes, leading to the formation of styryl and hydroxystyryl pyridines. rsc.org This biocatalytic C-C bond formation is a departure from the typical reactions associated with this class of compounds. rsc.org
The proposed mechanism involves two lysine (B10760008) residues, Lys288.A and Lys90.B, within the dimeric enzyme structure that facilitate this unusual transformation. rsc.org This discovery opens up new avenues for enzymatic synthesis, offering a green and highly selective route to these valuable molecules. yorku.ca Further research into such promiscuous enzyme activities could reveal additional, unexpected reaction pathways for (E)-4-(4-Hydroxystyryl)pyridine and its analogs.
Application of Machine Learning in Compound Design and Property Prediction
The integration of machine learning (ML) is set to revolutionize the discovery and design of new compounds based on the this compound scaffold. ML algorithms, particularly Bayesian optimization, can navigate vast chemical spaces to identify novel compositions with desired properties. nih.gov This data-driven approach accelerates the identification of promising candidates for synthesis and testing, significantly reducing the time and resources required for traditional discovery efforts. nih.gov
For instance, ML models can be trained on existing data to predict the biological activities or material properties of virtual this compound derivatives. This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success. The development of closed-loop experimental processes, where ML algorithms guide synthesis and the results are fed back to refine the models, is a particularly promising direction. nih.gov This iterative feedback loop can lead to the rapid discovery of complex molecules with tailored functionalities that would be difficult to design through chemical intuition alone. nih.gov
Development of Advanced Methodologies for Compound Characterization
A thorough understanding of the structure-property relationships of this compound and its derivatives relies on sophisticated characterization techniques. Single-crystal X-ray diffraction remains a cornerstone for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govirjet.net This technique has been crucial in confirming the structure of newly synthesized hydroxystyryl pyridine derivatives. rsc.orgnih.gov
In addition to diffraction methods, advanced spectroscopic techniques are providing deeper insights. Two-dimensional NMR spectroscopy, including COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), is instrumental in elucidating the connectivity and spatial relationships of atoms within the molecule in solution. rsc.orgresearchgate.net These methods are vital for confirming the structure of complex reaction products. nih.govresearchgate.net Furthermore, high-resolution mass spectrometry (HRMS) provides exact mass measurements, which are essential for confirming the elemental composition of novel compounds. rsc.orgmdpi.com The continued development and application of these advanced analytical tools will be critical for characterizing the next generation of materials and biologically active molecules derived from this compound.
| Characterization Technique | Information Gained | Application Example |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement in the solid state. nih.govirjet.net | Confirmation of the molecular structure of novel hydroxystyryl pyridine derivatives. rsc.orgnih.gov |
| 2D NMR (COSY, NOESY) | Connectivity and spatial proximity of atoms in solution. rsc.orgresearchgate.net | Structural elucidation of complex reaction products. nih.govresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. rsc.orgmdpi.com | Confirmation of the identity of newly synthesized compounds. rsc.org |
Interdisciplinary Collaborations in Material Science and Chemical Biology
The unique properties of this compound make it a valuable scaffold for interdisciplinary research, particularly at the intersection of material science and chemical biology. In material science, there is a growing interest in designing hybrid electrode/molecule interfaces for applications such as room-temperature spintronics. kcl.ac.uk The inherent dipole moment of molecules like this compound can be systematically studied to understand and control spin selectivity in chiral molecular systems. kcl.ac.uk Such collaborations between chemists and physicists are crucial for developing rational design principles for next-generation electronic materials. kcl.ac.ukdukekunshan.edu.cn
In chemical biology, hydroxystyryl pyridines are being investigated for their potential as inhibitors of various enzymes. rsc.org For example, some derivatives have been identified as aldose reductase inhibitors, which are relevant for type II diabetes applications. rsc.orgnih.gov Molecular docking studies are being used to predict the binding modes of these compounds within the active sites of target proteins, providing a rationale for their inhibitory activity and guiding the design of more potent and selective inhibitors. mdpi.comresearchgate.net These efforts highlight the importance of collaboration between synthetic chemists, biochemists, and computational biologists.
Sustainability Considerations in this compound Research
As the chemical industry moves towards greener and more sustainable practices, research on this compound is increasingly incorporating these principles. A key area of focus is the development of environmentally benign synthetic methods. The use of biocatalysts, such as transaminase enzymes, offers a sustainable alternative to traditional chemical synthesis due to their high selectivity, and ability to operate under mild reaction conditions in aqueous environments. rsc.orgresearchgate.net
One-pot, multi-step enzyme cascades are being developed to produce a range of hydroxystyryl pyridines from simple, readily available starting materials. nih.govresearchgate.net This approach minimizes waste by reducing the number of purification steps and the use of hazardous reagents and solvents. Furthermore, exploring the use of renewable feedstocks and developing efficient, atom-economical synthetic routes are critical aspects of sustainable research in this field. yorku.ca
Q & A
Q. What are the standard synthetic routes for (E)-4-(4-Hydroxystyryl)pyridine, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via transaminase-mediated aldol reactions under mild conditions. A typical protocol involves:
- Reactants : 10 mM of one starting material and 15 mM of another in a buffered solution (pH 7–8) with DMSO as a co-solvent.
- Conditions : Physiological temperature (37°C) for 16 hours, catalyzed by enzyme lysates.
- Monitoring : High-performance liquid chromatography (HPLC) is used to track reaction progress and yield. Optimization strategies include adjusting pH, reactant concentrations, and enzyme activity. For example, increasing DMSO concentration improves solubility but may require balancing enzyme stability .
| Parameter | Typical Value | Optimization Range |
|---|---|---|
| pH | 7.5 | 7.0–8.5 |
| Temperature | 37°C | 30–40°C |
| Reaction Time | 16 hours | 12–24 hours |
Q. How is the structural integrity of this compound confirmed experimentally?
Key techniques include:
- NMR Spectroscopy : To verify the (E)-configuration of the styryl group and hydroxyl substitution pattern.
- X-ray Crystallography : For resolving the conjugated aromatic system and hydrogen-bonding interactions.
- HPLC-Purity Analysis : To ensure >95% purity, critical for biological assays. Structural similarities to resveratrol (a polyphenol with a hydroxystyryl motif) are often leveraged for comparative validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound derivatives?
Discrepancies in inhibition kinetics may arise from:
- Variability in Assay Conditions (e.g., pH, cofactors).
- Structural Modifications : Subtle changes in the hydroxystyryl or pyridine groups alter binding affinity. Methodological Recommendations :
- Perform dose-response curves under standardized conditions (e.g., 25–100 µM compound concentration).
- Compare inhibition profiles with resveratrol using Michaelis-Menten kinetics to identify shared targets (e.g., antioxidant enzymes like SOD or catalase) .
Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?
Stability impacts its utility in drug development. Key experiments include:
- pH-Dependent Degradation Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis.
- Thermal Stability Assays : Expose to temperatures ranging from 25°C to 60°C and monitor degradation via mass spectrometry.
- Oxidative Stress Tests : Use hydrogen peroxide (1–10 mM) to simulate in vivo oxidative environments. Data from these assays guide formulation strategies (e.g., encapsulation) to enhance bioavailability .
Q. How can structure-activity relationship (SAR) studies be structured to improve the compound’s bioactivity?
Focus on modifying:
- Hydroxyl Group Position : Compare 4-hydroxystyryl vs. 3-hydroxystyryl derivatives.
- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity. Experimental Workflow :
- Synthesize derivatives via regioselective aldol reactions.
- Test antioxidant activity using DPPH radical scavenging assays (IC₅₀ values).
- Validate enzyme inhibition in cell-based models (e.g., inflammatory cytokines like TNF-α) .
Data Contradiction Analysis
Q. Why do some studies report strong antioxidant activity for this compound, while others show negligible effects?
Contradictions may stem from:
- Assay Sensitivity : DPPH assays (cell-free) vs. cellular ROS assays (e.g., using H₂O₂-stressed fibroblasts).
- Redox Microenvironment : The compound’s activity is pH-dependent; its hydroxyl group ionizes at physiological pH, altering electron-donating capacity. Resolution Strategy :
- Replicate experiments across multiple assay types.
- Use EPR spectroscopy to directly measure radical quenching efficiency .
Methodological Best Practices
- Synthetic Reproducibility : Always validate enzyme lysate activity via control reactions before scaling up.
- Biological Assays : Include resveratrol as a positive control to contextualize results.
- Data Reporting : Provide full reaction conditions (e.g., solvent ratios, enzyme batches) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
